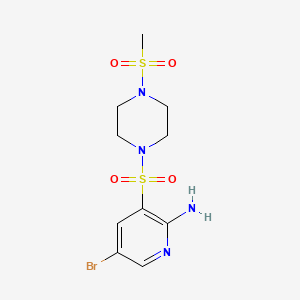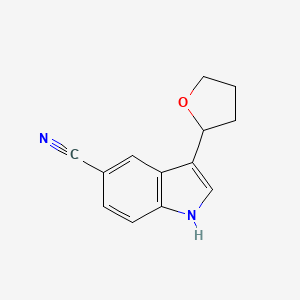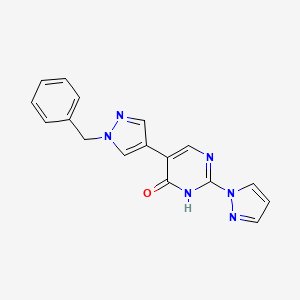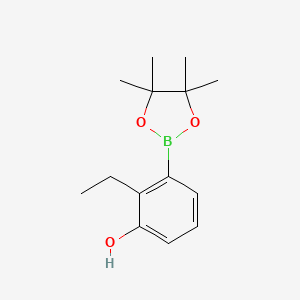![molecular formula C11H13N3O B13867090 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methoxy group, and a fused pyrazolo-pyridine ring system. The presence of these functional groups and the fused ring system makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which undergoes a Friedel–Crafts-type alkylation/cyclization to afford the desired pyrazolo[3,4-b]pyridine analogues . Another approach involves the use of diethyl ethoxy methylenemalonate with 5-aminopyrazole, which is a general and extensible method for constructing this heterocyclic system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), has been evaluated for its efficiency in synthesizing pyrazolo[3,4-b]pyridine derivatives. This method offers advantages such as low cost, non-toxicity, and operational simplicity .
化学反応の分析
Types of Reactions
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the methoxy or cyclobutyl groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: A common fragment used in the synthesis of kinase inhibitors.
1H-pyrazolo[3,4-b]pyridine: Another isomer with similar biological activities.
Pyrazolo[4,3-b]pyridine: A related compound with different substitution patterns and biological activities.
Uniqueness
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which includes a cyclobutyl group and a methoxy group. These functional groups contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-15-8-5-6-12-11-9(8)10(13-14-11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13,14) |
InChIキー |
LLEGFWYFRIVUSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=NC2=NNC(=C12)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)



![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)








